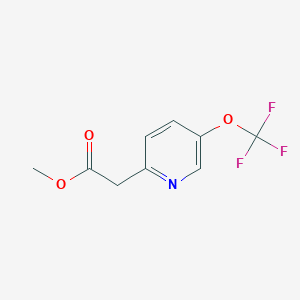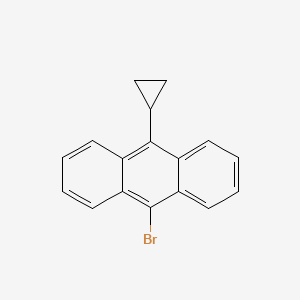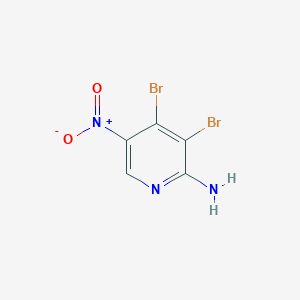
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is a chiral compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material through amino-added protective group and ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Pseudomonas cepacia lipase, can enhance the enantioselectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol is unique due to its chromen ring system and chiral centers, which confer specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R,4S)-4-amino-2,2-dimethyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)10(13)9(12)7-5-3-4-6-8(7)14-11/h3-6,9-10,13H,12H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
CQSLOZRJOIHHAQ-VHSXEESVSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC=CC=C2O1)N)O)C |
Canonical SMILES |
CC1(C(C(C2=CC=CC=C2O1)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



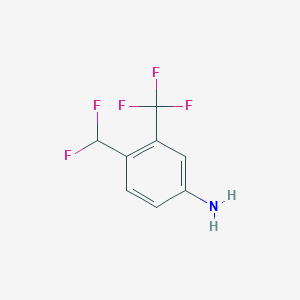
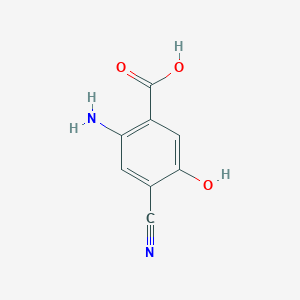
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

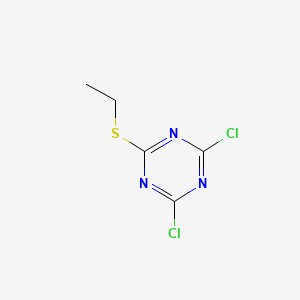
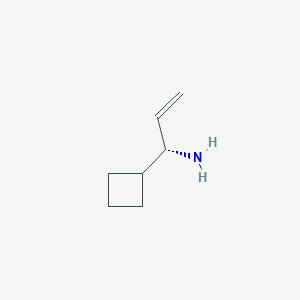


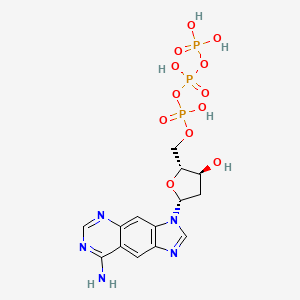
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
